Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanophenyl group: This step often involves nucleophilic substitution reactions where a cyanophenyl group is introduced to the azetidine ring.
Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and cyanophenyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another compound with a tert-butyl group and a nitrogen-containing ring, but with different functional groups and reactivity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but with an ethoxy group instead of a cyanophenyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRHYUFGRVBYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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